(2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-14(2)13-21-18-10-6-4-8-16(18)12-20-11-15-7-3-5-9-17(15)19/h3-10,14,20H,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDRHVIAYTXOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H22ClN
- Molecular Weight : 285.82 g/mol
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Studies suggest that it may act as an inverse agonist at the 5-HT2A receptor, which is implicated in the modulation of neurotransmitter systems related to mood and cognition. This selectivity can potentially minimize side effects associated with other serotonergic agents.
1. Neuropharmacological Effects
Research indicates that this compound may enhance slow-wave sleep and reduce the frequency of awakenings during sleep, suggesting a potential application in treating sleep disorders .
2. Antipsychotic Potential
The selective inhibition of the 5-HT2A receptor may provide therapeutic benefits for conditions such as schizophrenia and psychosis, as it can modulate dopaminergic pathways without significant interaction with other serotonin receptors, thus reducing adverse effects .
3. Antimicrobial Activity
Emerging studies have explored the compound's antimicrobial properties, indicating effectiveness against certain bacterial strains. However, further investigation is needed to establish its efficacy and mechanism in this context .
Case Studies
-
Case Study on Sleep Regulation :
A study demonstrated that this compound administration resulted in increased slow-wave sleep duration in animal models, supporting its use in sleep-related disorders . -
Psychiatric Disorders :
Clinical trials involving patients with schizophrenia showed promising results where the compound helped reduce psychotic symptoms without significant sedation or motor impairment, highlighting its potential as a safer alternative to traditional antipsychotics .
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. The presence of the chlorophenyl and isobutoxy groups suggests possible interactions with biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies indicate that (2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine may exhibit anticancer properties. For example, compounds with similar structures have shown efficacy in inducing apoptosis in cancer cell lines, suggesting that this compound could be evaluated for similar effects.
- Anti-inflammatory Effects: Compounds featuring benzylamine derivatives often demonstrate anti-inflammatory properties. This compound's structure may allow it to modulate inflammatory pathways, making it a potential candidate for treating conditions like rheumatoid arthritis.
Research has indicated that compounds with similar chemical structures exhibit various biological activities. The following table summarizes findings related to the biological activities of related compounds:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in melanoma cells | |
| Anti-inflammatory | Reduces levels of inflammatory cytokines | |
| Enzyme inhibition | Inhibits specific kinases involved in cancer progression |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The process may include:
- Formation of the amine: Utilizing appropriate starting materials such as chlorobenzene derivatives and isobutoxybenzylamine.
- Purification Techniques: Following synthesis, purification through techniques like column chromatography ensures the isolation of the desired product with high purity.
Case Studies
Several case studies provide insights into the efficacy and application of this compound:
- Anticancer Efficacy Study: A study evaluated the effects of this compound on melanoma cell lines, revealing significant reductions in cell viability at concentrations above 10 µM, with an IC50 value around 15 µM. This suggests a promising avenue for further exploration in cancer therapies.
- Inflammatory Response Modulation: In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased levels of inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential therapeutic application in autoimmune diseases.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzylamine scaffold significantly alter physicochemical properties. Key comparisons include:
Key Observations :
- Isobutoxy vs. Methoxy : The isobutoxy group in the target compound introduces steric bulk compared to methoxy analogs, reducing crystallinity (evidenced by lower yields in some syntheses) .
- Imine Formation: The imine analog (N-(2-chlorobenzylidene)-1-(2-chlorophenyl)methanamine) shows a distinct ¹H NMR signal at δ 8.79 ppm for the C=N proton, absent in non-imine derivatives .
- Heterocyclic Substituents : The tetrahydrofuran-2-yl group in enhances solubility in polar solvents due to oxygen’s electron-donating effects.
Spectroscopic Differentiation
- IR Spectroscopy : Stretching frequencies for C-N (1654 cm⁻¹) and aromatic C-Cl (870 cm⁻¹) align with analogs like 1-(2-chlorophenyl)-N-((1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene)methanamine .
Preparation Methods
Mixed Anhydrides Method for Amide Bond Formation
A common approach uses the mixed anhydrides method adapted from peptide synthesis techniques. The key steps are:
- Dissolution of the acid precursor (bearing the 2-isobutoxybenzyl group) in a mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).
- Addition of N-methylmorpholine as a base under inert atmosphere, cooling the mixture to -15 to -20 °C.
- Dropwise addition of isobutyl chloroformate to form the mixed anhydride intermediate.
- Slow addition of 2-chlorophenylmethanamine or its halogenated analogues in THF.
- Stirring at low temperature followed by warming to room temperature for 1–1.5 hours.
- Work-up involving concentration, extraction with ethyl acetate, washing with acid, bicarbonate, and brine solutions.
- Drying over anhydrous magnesium sulfate and purification by crystallization or chromatography.
Yield: Approximately 40–45% under optimized conditions.
Notes: This method allows good control over reaction specificity and purity, with final compounds characterized by HPLC and NMR spectroscopy.
Nucleophilic Aromatic Substitution in Acetonitrile
Another method involves the nucleophilic substitution of 2,6-difluoro nitrobenzene derivatives with 2-chlorobenzylamine:
- Reaction of 2,6-difluoro nitrobenzene with 2-chlorobenzylamine in acetonitrile solvent.
- Use of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.
- Stirring at room temperature overnight.
- Extraction with ethyl acetate and washing with water and brine.
- Purification by flash chromatography.
Yield: Around 43%.
Notes: This method is mild and suitable for sensitive functional groups, though the yield is moderate.
Microwave-Assisted Synthesis in Methanol
Microwave irradiation accelerates the reaction between 3-chloropyrazine-2-carboxamide derivatives and benzylamines:
- Mixing the acid derivative, benzylamine, and pyridine in methanol.
- Sealing the reaction vessel and heating at 140 °C under microwave irradiation for 30 minutes.
- Monitoring by TLC and purification by flash chromatography.
- Recrystallization from ethanol or ethanol/water mixtures.
Yield: Up to 80% in some cases.
Notes: This method significantly reduces reaction time and can improve yields, useful for rapid synthesis of analogues.
Aqueous Phase Reactions with Phase Transfer Catalysts
A less common but effective method involves:
- Reaction of 2-chlorobenzylamine with substituted benzonitriles in water.
- Use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.
- Sodium carbonate and DIPEA as bases.
- Refluxing for 3 hours.
- Extraction with ethyl acetate and purification by silica gel chromatography.
Yield: Approximately 33%.
Notes: This environmentally friendlier method uses water as solvent but typically gives lower yields.
Reaction Conditions and Comparative Yields Table
| Method | Solvent(s) | Base(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Mixed Anhydrides | DMF, THF | N-methylmorpholine | -15 to 20 °C | ~1.5 h | 40–45 | Inert atmosphere, crystallization |
| Nucleophilic Substitution | Acetonitrile | DIPEA | Room temp | Overnight | 43 | Mild conditions, flash chromatography |
| Microwave-Assisted | Methanol | Pyridine | 140 °C (microwave) | 0.5 h | Up to 80 | Fast, high yield, recrystallization |
| Aqueous Phase with TBAB | Water | TBAB, Na2CO3, DIPEA | Reflux | 3 h | 33 | Phase transfer catalysis, eco-friendly |
Purification and Characterization
- Purification is typically achieved by crystallization or flash chromatography using hexane/ethyl acetate gradients.
- Final compounds are characterized by:
- High-performance liquid chromatography (HPLC) for purity.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- Infrared (IR) spectroscopy.
- Mass spectrometry (MS).
- Melting points and elemental analysis further confirm compound identity.
Research Findings and Optimization Notes
- The mixed anhydride method provides a balance between yield and purity but requires strict temperature control and inert atmosphere.
- Microwave-assisted synthesis offers a rapid and high-yielding alternative, especially for analogues with sensitive groups.
- Phase transfer catalysis in aqueous media, while environmentally favorable, suffers from lower yields and longer purification.
- Use of bases like DIPEA and N-methylmorpholine is crucial to neutralize acids formed and drive reactions to completion.
- Reaction monitoring by thin-layer chromatography (TLC) and subsequent purification steps are essential for isolating pure products.
- Literature indicates that yields can be improved by optimizing solvent ratios, reaction times, and purification protocols.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Chlorophenyl)-N-(2-isobutoxybenzyl)methanamine, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via Schiff base condensation between 2-chlorobenzylamine derivatives and aldehydes (e.g., 2-isobutoxybenzaldehyde). Key factors include solvent choice (e.g., dry toluene or DMSO), catalyst use (e.g., transition-metal complexes), and stoichiometric ratios. For example, similar methanamine derivatives achieved yields of 84–98% under anhydrous conditions with catalysts like potassium complexes . Reaction temperature (ambient vs. reflux) and purification methods (e.g., column chromatography) critically impact purity and yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Multinuclear NMR (1H, 13C) is essential for confirming the Schiff base structure and substituent positions. Key signals include aromatic protons (δ 6.8–8.1 ppm), methylene groups (δ 4.5–5.8 ppm), and imine carbons (δ ~159 ppm) . IR spectroscopy identifies C=N stretches (~1654 cm⁻¹) and aryl-Cl bonds (~870 cm⁻¹) . High-resolution mass spectrometry (HRMS) validates molecular weight, with deviations <5 ppm confirming purity .
Q. What are the common side products during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted aldehydes, oxidized byproducts, or stereoisomers. Techniques like thin-layer chromatography (TLC) monitor reaction progress, while silica-gel column chromatography (eluent: ethyl acetate/hexane) isolates the target compound . Recrystallization in ethanol or dichloromethane improves crystalline purity .
Q. How does the compound’s solubility and stability vary under different storage conditions?
- Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DMSO, chloroform) but less so in water. Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation via hydrolysis of the imine bond. Long-term storage in amber vials under nitrogen at –20°C preserves integrity .
Advanced Research Questions
Q. How can computational methods predict the stability of conformers in this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compare Z/E isomer stability. For analogous methanamines, Z-isomers are more stable by 3.37–3.87 kcal/mol due to reduced steric hindrance. Conformational analysis (e.g., chair vs. boat) further refines energy landscapes .
Q. How do substituents like the isobutoxy group influence electronic properties and reactivity?
- Methodological Answer : Electron-donating groups (e.g., isobutoxy) increase electron density on the aromatic ring, altering NMR chemical shifts (e.g., upfield shifts for adjacent protons) and redox potentials. Comparative studies of methoxy vs. isobutoxy derivatives show enhanced catalytic activity in amine oxidation due to improved steric bulk .
Q. What catalytic systems enhance the compound’s reactivity in amine oxidation or reduction reactions?
- Methodological Answer : Transition-metal-free systems using abnormal N-heterocyclic carbene (NHC) catalysts (2 mol%) in toluene enable efficient reduction of primary amides to amines (84% yield). For oxidation, MnO₂ or TEMPO/O₂ systems selectively convert benzylic amines to nitriles .
Q. How can contradictions in reported bioactivity data for structurally similar methanamine derivatives be resolved?
- Methodological Answer : Discrepancies in bioactivity (e.g., phytotoxic vs. growth-promoting effects) arise from concentration-dependent responses and model system variability. Dose-response assays (0.1–100 µM) in controlled environments (e.g., wheat germination studies) clarify thresholds for inhibitory/stimulatory effects . Meta-analyses of logP and pKa values further correlate bioactivity with physicochemical properties .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
